Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol
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Overview
Description
Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol is an organic compound with the molecular formula C12H10O3S It is a member of the thieno[3,4-d][1,3]dioxole family, characterized by a fused ring system containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol typically involves the reaction of thieno[3,4-d][1,3]dioxole derivatives with phenylmethanol under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired product. The reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF) and require heating to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration to ensure high efficiency and yield. Continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistency .
Chemical Reactions Analysis
Types of Reactions
Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[3,4-d][1,3]dioxole derivatives, ketones, alcohols, and other functionalized compounds .
Scientific Research Applications
Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thieno derivative with potential biological activities.
Thieno[3,4-b]pyridine: Known for its diverse applications in medicinal chemistry.
Pyrazoline derivatives: These compounds share some structural similarities and exhibit various biological activities .
Uniqueness
Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol is unique due to its specific fused ring system containing both sulfur and oxygen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H10O3S |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol |
InChI |
InChI=1S/C12H10O3S/c13-10(8-4-2-1-3-5-8)12-11-9(6-16-12)14-7-15-11/h1-6,10,13H,7H2 |
InChI Key |
CALKDZRGSKYMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CSC(=C2O1)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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